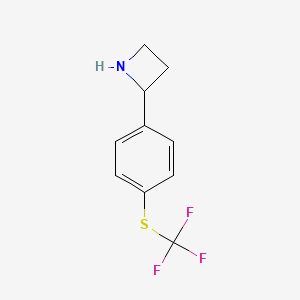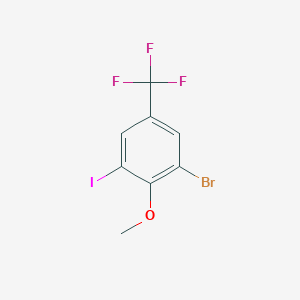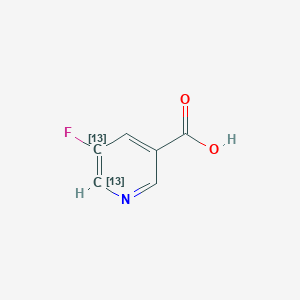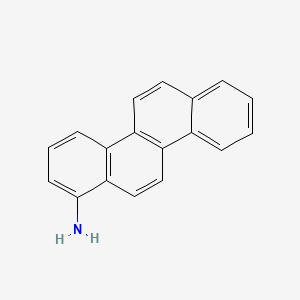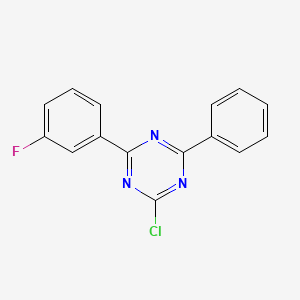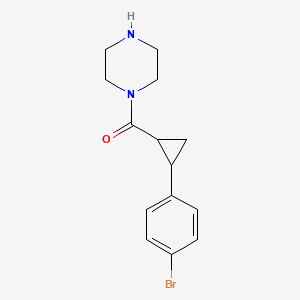
(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone is a chemical compound that features a cyclopropyl group attached to a piperazine ring, with a bromophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the bromophenyl group: This step involves a substitution reaction where a bromophenyl group is introduced to the cyclopropyl ring.
Formation of the piperazine ring: The final step involves the formation of the piperazine ring, which can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromophenyl)-[4-(2-ethylphenyl)piperazin-1-yl]methanone
- (4-(2-Fluoro-phenyl)-piperazin-1-yl]-piperidin-4-yl-methanone
Uniqueness
(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone is unique due to its specific structural features, such as the cyclopropyl group and the bromophenyl substituent. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H17BrN2O |
|---|---|
Poids moléculaire |
309.20 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)cyclopropyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C14H17BrN2O/c15-11-3-1-10(2-4-11)12-9-13(12)14(18)17-7-5-16-6-8-17/h1-4,12-13,16H,5-9H2 |
Clé InChI |
VFGHUGDKTSBANT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C2CC2C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



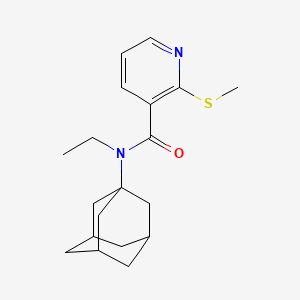
![Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-](/img/structure/B13350677.png)
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13350680.png)
